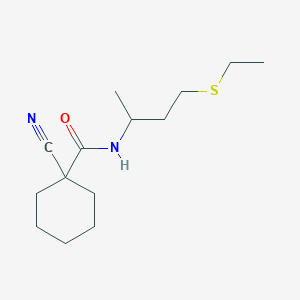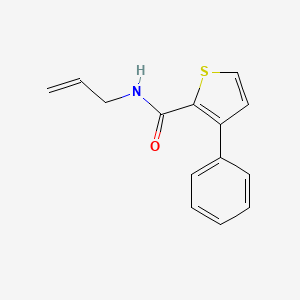
(2-Methyl-1-(methylamino)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-(methylamino)cyclopropyl)methanol is an organic compound that belongs to the class of cyclopropyl alcohols It features a cyclopropane ring substituted with a methyl group, a methylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-(methylamino)cyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-(methylamino)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of cyclopropyl halides or other substituted derivatives.
Scientific Research Applications
(2-Methyl-1-(methylamino)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methyl-1-(methylamino)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with a hydroxyl group attached to the cyclopropane ring.
2-Methylcyclopropylamine: Similar structure but lacks the hydroxyl group.
Cyclopropylamine: Contains an amino group attached to the cyclopropane ring
Uniqueness
(2-Methyl-1-(methylamino)cyclopropyl)methanol is unique due to the presence of both a methylamino group and a hydroxyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
[2-methyl-1-(methylamino)cyclopropyl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(5,4-8)7-2/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
AIUSIVDTBRIKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)

![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)










